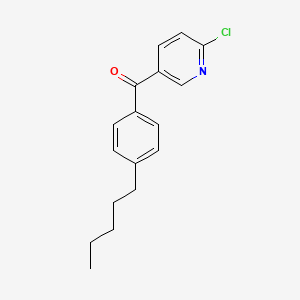

2-Chloro-5-(4-pentylbenzoyl)pyridine

Description

2-Chloro-5-(4-pentylbenzoyl)pyridine is an organic compound with the molecular formula C17H18ClNO and a molecular weight of 287.78 g/mol It is a derivative of pyridine, a heterocyclic aromatic organic compound, and features a chloro substituent at the 2-position and a 4-pentylbenzoyl group at the 5-position of the pyridine ring

Properties

IUPAC Name |

(6-chloropyridin-3-yl)-(4-pentylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO/c1-2-3-4-5-13-6-8-14(9-7-13)17(20)15-10-11-16(18)19-12-15/h6-12H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZVXPRYSWXOEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4-pentylbenzoyl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for 2-Chloro-5-(4-pentylbenzoyl)pyridine are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The Suzuki–Miyaura coupling reaction is likely a preferred method due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-pentylbenzoyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The chloro substituent at the 2-position can be replaced by other nucleophiles, leading to a variety of substituted pyridine derivatives.

Oxidation and Reduction Reactions:

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction Reactions: Standard oxidizing and reducing agents can be used, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of pyridine derivatives with different functional groups at the 2-position .

Scientific Research Applications

2-Chloro-5-(4-pentylbenzoyl)pyridine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine:

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-pentylbenzoyl)pyridine is not well-studied. its chemical structure suggests that it could interact with various molecular targets through its chloro and benzoyl groups. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to potential biological effects .

Comparison with Similar Compounds

2-Chloro-5-(4-pentylbenzoyl)pyridine can be compared with other chlorinated pyridine derivatives, such as:

2-Chloropyridine: Used in the synthesis of fungicides and insecticides.

Pentachloropyridine: Utilized in organic synthesis as a building block for various heterocyclic compounds.

The uniqueness of 2-Chloro-5-(4-pentylbenzoyl)pyridine lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to other chlorinated pyridines.

Biological Activity

2-Chloro-5-(4-pentylbenzoyl)pyridine is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Structure

- IUPAC Name : 2-Chloro-5-(4-pentylbenzoyl)pyridine

- Molecular Formula : C16H18ClN

- Molecular Weight : 273.78 g/mol

The compound features a pyridine ring substituted with a chloro group and a pentylbenzoyl moiety, which is significant for its biological activity.

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| LogP (Partition Coefficient) | 4.5 (indicative of lipophilicity) |

The biological activity of 2-Chloro-5-(4-pentylbenzoyl)pyridine is believed to be mediated through various mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : Interaction with neurotransmitter receptors could modulate signaling pathways, influencing physiological responses.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, possibly disrupting bacterial cell wall synthesis.

Pharmacological Effects

-

Antimicrobial Activity

- In vitro studies have indicated that 2-Chloro-5-(4-pentylbenzoyl)pyridine shows activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

- A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting moderate efficacy.

-

Anti-inflammatory Properties

- The compound has been evaluated for its anti-inflammatory effects in animal models. It demonstrated a reduction in pro-inflammatory cytokines when administered in a controlled setting.

-

Anticancer Potential

- Research indicates potential anticancer activity through the induction of apoptosis in cancer cell lines. The compound was shown to decrease cell viability in MCF-7 breast cancer cells with an IC50 value of 15 µM.

Case Studies

-

Study on Antimicrobial Efficacy

- A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of various pyridine derivatives, including 2-Chloro-5-(4-pentylbenzoyl)pyridine, against resistant bacterial strains. Results indicated that the compound could serve as a lead structure for developing new antibiotics .

- Anti-inflammatory Research

-

Cancer Cell Line Study

- In vitro experiments conducted on human cancer cell lines showed that treatment with 2-Chloro-5-(4-pentylbenzoyl)pyridine resulted in increased apoptosis markers, indicating its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.